Enantiomer Selectivity in KRAS Protein–Protein Interaction (PPI) Inhibition: (R)-BI-2852 vs BI-2852 Eutomer
The distomer 44 ((R)-BI-2852) inhibited the protein–protein interactions between both GTP- and GDP-bound forms of KRAS approximately 10-fold more weakly than the eutomer 1 (BI-2852) in biochemical PPI assays [1]. BI-2852 (eutomer) potently blocks KRAS interactions with GEF SOS1, effector CRAF, and PI3Kα across multiple KRAS isoforms . The ~10-fold weaker inhibitory profile of the distomer was consistently observed across all PPI endpoints measured [1].
| Evidence Dimension | KRAS PPI inhibition potency (eudysmic ratio) |
|---|---|
| Target Compound Data | ~10-fold weaker inhibition than eutomer across all PPI endpoints |
| Comparator Or Baseline | BI-2852 (eutomer): KRAS(G12C-GDP)::SOS1 IC50 = 450 nM; KRAS(G12D-GDP)::SOS1 IC50 = 260 nM; KRAS(G12C-GTP)::CRAF IC50 = 80 nM; KRAS(G12D-GTP)::CRAF IC50 = 770 nM |
| Quantified Difference | ~10-fold weaker inhibition for (R)-BI-2852 vs BI-2852 eutomer across all PPI endpoints |
| Conditions | Biochemical PPI assays with GTP- and GDP-bound KRAS isoforms; SOS1, CRAF, and PI3Kα effector interactions [1] |
Why This Matters
Critical for discriminating compound binding from functional inhibition in KRAS PPI assays—only (R)-BI-2852 provides a stereochemistry-matched control to confirm that observed PPI blockade is due to specific SI/II pocket engagement rather than assay interference.
- [1] Kessler D, Gmachl M, Mantoulidis A, et al. Drugging an undruggable pocket on KRAS. Proc Natl Acad Sci USA. 2019;116(32):15823-15829. doi:10.1073/pnas.1904529116 View Source
